molecular formula C16H16N2O3 B1321119 Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 902937-21-7

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No.: B1321119
CAS No.: 902937-21-7
M. Wt: 284.31 g/mol
InChI Key: RDVJSNOSHWVLKY-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group at the 5-position, a pyrrole ring at the 3-position, and an ethyl ester group at the 2-position of the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrole ring using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methoxy-1H-indole-2-carboxylate: Lacks the pyrrole ring, which may result in different biological activities.

    5-Methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    3-(1H-Pyrrol-1-yl)-1H-indole-2-carboxylate: Lacks the methoxy group, which may influence its chemical properties and biological activities.

Uniqueness

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is unique due to the presence of both the methoxy group and the pyrrole ring, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

ethyl 5-methoxy-3-pyrrol-1-yl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-21-16(19)14-15(18-8-4-5-9-18)12-10-11(20-2)6-7-13(12)17-14/h4-10,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVJSNOSHWVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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